molecular formula C16H20O3 B12601216 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate CAS No. 646507-57-5

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate

Cat. No.: B12601216
CAS No.: 646507-57-5
M. Wt: 260.33 g/mol
InChI Key: PMTLZFKFKZYPMD-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group, a methyl group, and a dimethylpropanoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxy-2-methylindole.

    Esterification: The indole derivative is then subjected to esterification with 2,2-dimethylpropanoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Shares the indole core structure but lacks the ester group.

    2-Methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the ester group.

Uniqueness

5-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical and biological properties compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

646507-57-5

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(5-methoxy-2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H20O3/c1-10-8-11-9-12(18-5)6-7-13(11)14(10)19-15(17)16(2,3)4/h6-9,14H,1-5H3

InChI Key

PMTLZFKFKZYPMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1OC(=O)C(C)(C)C)C=CC(=C2)OC

Origin of Product

United States

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